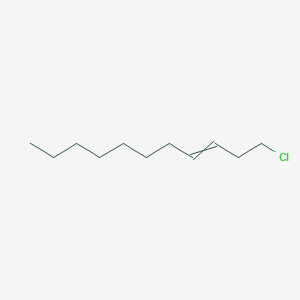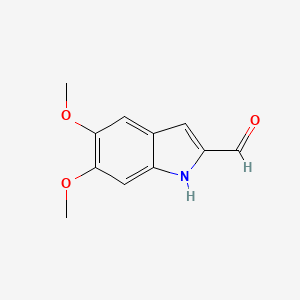
1-Chloroundec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroundec-3-ene is an organic compound with the molecular formula C11H21Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the third carbon of an undecene chain. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
1-Chloroundec-3-ene can be synthesized through several methods. One common synthetic route involves the chlorination of undec-3-ene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and is conducted under controlled conditions to ensure selective chlorination at the desired position. The reaction is usually carried out at elevated temperatures and may require a catalyst to enhance the reaction rate and yield .
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced separation and purification processes to remove any impurities and by-products formed during the reaction .
Analyse Des Réactions Chimiques
1-Chloroundec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides, halogens, and other electrophiles, resulting in the formation of addition products.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like peracids or ozone.
Common reagents and conditions used in these reactions include halogens, nucleophiles, oxidizing agents, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloroundec-3-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications of this compound and its derivatives is ongoing, with a focus on developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-chloroundec-3-ene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
1-Chloroundec-3-ene can be compared with other chlorinated alkenes, such as 1-chloroundec-1-ene and 1-chloroundec-2-ene. These compounds share similar structural features but differ in the position of the chlorine atom and the double bond. The unique positioning of the chlorine atom in this compound gives it distinct reactivity and applications compared to its analogs .
Similar compounds include:
- 1-Chloroundec-1-ene
- 1-Chloroundec-2-ene
- 11-Chloro-1-undecene
Propriétés
Numéro CAS |
654061-58-2 |
|---|---|
Formule moléculaire |
C11H21Cl |
Poids moléculaire |
188.74 g/mol |
Nom IUPAC |
1-chloroundec-3-ene |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9H,2-7,10-11H2,1H3 |
Clé InChI |
GVKSADHYWCFNSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)
![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)




![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)




![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
